![molecular formula C12H13Cl2N3O B2687909 N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide CAS No. 1645364-32-4](/img/structure/B2687909.png)

N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

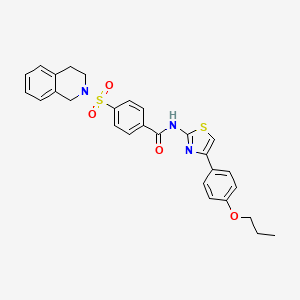

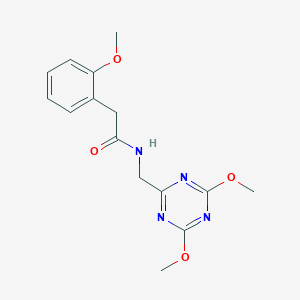

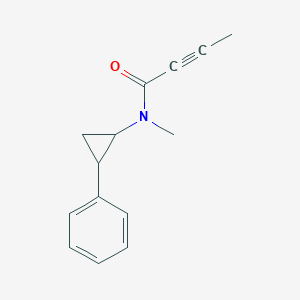

“N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide” is a chemical compound with the molecular formula C12H13Cl2N3O and a molecular weight of 286.16. It is a derivative of cyanoacetamide .

Synthesis Analysis

The synthesis of cyanoacetamides, such as “this compound”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyano group (-CN), a dichlorophenyl group (C6H3Cl2), a methyl group (-CH3), a dimethylamino group ((CH3)2N-), and an acetamide group (CH3CONH2).Chemical Reactions Analysis

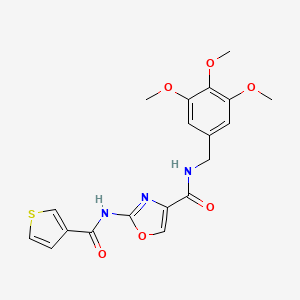

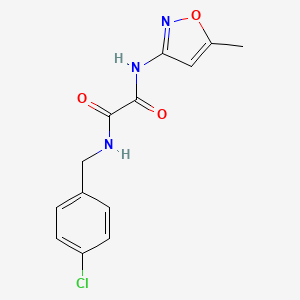

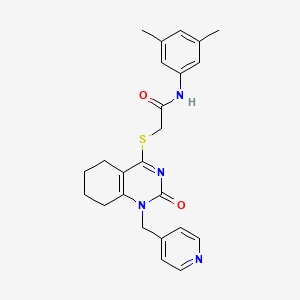

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Applications De Recherche Scientifique

Surgical Anesthetic Applications

Ketamine, a related compound to "N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide," has been used in combination with Acepromazine for producing surgical depth anesthesia in guinea pigs. This combination was found to be fast-acting, safe, and easily controlled, suggesting potential for surgical applications in veterinary medicine (Shucard, Andrew, & Beauford, 1975).

Radiosynthesis for Herbicide Study

Radiosynthesis involving derivatives of dichloroacetamide has been conducted for studying the metabolism and mode of action of chloroacetanilide herbicides and dichloroacetamide safeners. These studies provide insights into the environmental and agricultural impacts of these chemicals (Latli & Casida, 1995).

Cyclopalladation Reactions

Investigations into the cyclopalladation of meta-toluidine analogues, including derivatives similar to "this compound," highlight the steric and electronic factors influencing these reactions. Such studies are relevant for the development of catalysts in organic synthesis (Mossi, Klaus, & Rys, 1992).

Synthesis of Oxazoles

Research into the synthesis of new 2-(oxiran-2-yl)-1,3-oxazoles through reactions involving 2-chloro-N-(2,2-dichloro-1-cyanovinyl)acetamide demonstrates the chemical versatility and potential for creating novel organic compounds with specific applications (Shablykin, Volosheniuk, & Brovarets, 2018).

Mécanisme D'action

Target of Action

N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide is a cyanoacetamide derivative . Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The active hydrogen on C-2 of this compound can take part in a variety of condensation and substitution reactions . This compound was converted to 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl) acrylamide by the action of DMF-DMA in refluxing toluene .

Biochemical Pathways

Cyanoacetamide derivatives are known to be involved in the synthesis of various organic heterocycles .

Result of Action

Many derivatives of cyanoacetamide have been reported to exhibit diverse biological activities , suggesting that this compound may also have significant biological effects.

Action Environment

The chemical reactivity of cyanoacetamide derivatives can be influenced by various factors, including temperature and solvent conditions .

Propriétés

IUPAC Name |

N-[cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2N3O/c1-17(2)7-11(18)16-10(6-15)8-4-3-5-9(13)12(8)14/h3-5,10H,7H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGVSRLMNPSDQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)NC(C#N)C1=C(C(=CC=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N'-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2687829.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B2687833.png)

![Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate](/img/structure/B2687838.png)

![5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2687841.png)

![2-[[4-Ethyl-5-(1-methyltriazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2687844.png)